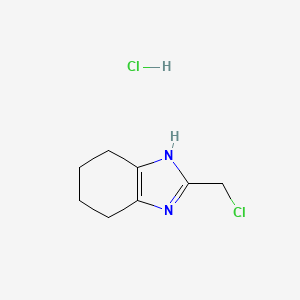
2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is a heterocyclic compound that features a benzimidazole core with a chloromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, thiourea, and primary amines. Reaction conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with primary amines can yield aminomethyl derivatives, while oxidation can produce benzimidazole N-oxides .
科学研究应用
2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and functional materials.
Material Science: It is employed in the development of advanced materials such as polymers and dyes.
作用机制
The mechanism of action of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .
相似化合物的比较
Similar Compounds
- 2-(chloromethyl)pyridine hydrochloride
- 2-(chloromethyl)quinazoline hydrochloride
- 2-(chloromethyl)benzothiazole hydrochloride
Uniqueness
Compared to these similar compounds, 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is unique due to its specific benzimidazole core, which imparts distinct chemical properties and biological activities.
生物活性
2-(Chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (CAS Number: 116269-41-1) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C8H12Cl2N2
- Molecular Weight : 207.1 g/mol
- CAS Number : 116269-41-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its pharmacological properties. The compound has been explored for its potential as an anti-cancer agent and its role in inhibiting certain enzymes.
Pharmacological Studies
- Anticancer Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Mechanism
A study conducted by Purgatorio et al. examined the effects of several benzimidazole derivatives on cancer cell proliferation. The results indicated that this compound significantly reduced cell viability in treated groups compared to controls . The mechanism was attributed to the induction of cell cycle arrest and apoptosis.
Case Study 2: Enzyme Inhibition
In research focused on enzyme inhibition, the compound was tested for its ability to inhibit CA-II using a p-nitrophenyl acetate esterase assay. The results showed a notable IC50 value indicating effective inhibition compared to standard inhibitors . This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a critical role.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically yield moderate to high purity levels. Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Reagent A | 60 |
| Step 2 | Reagent B | 70 |
| Final Product | Hydrochloric Acid | >95 |
属性
IUPAC Name |
2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIBLIMGKDEELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














